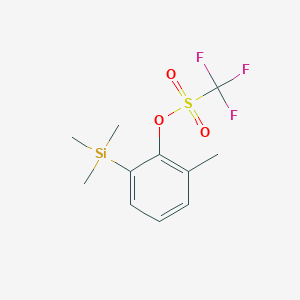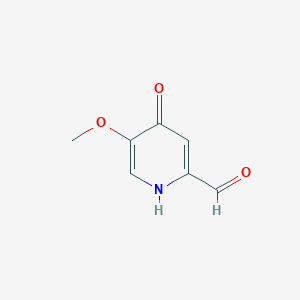
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Overview
Description
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound known for its role as a precursor in aryne chemistry. It is particularly significant due to its ability to generate ortho-benzyne under mild conditions, which has fueled a renaissance in aryne chemistry since its discovery in 1983 .
Mechanism of Action
Target of Action
It is known to be a valuable precursor for generating benzyne, a highly reactive intermediate with two sp-hybridized carbon atoms .
Mode of Action
The compound interacts with its targets through a process of simple fluoride treatment at room temperature . This treatment results in the generation of benzyne under mild conditions . The benzyne intermediate is highly reactive and can participate in various chemical reactions.
Biochemical Pathways
The generation of benzyne suggests that it may be involved in aryne chemistry .
Pharmacokinetics
The compound’s molecular weight (31238) and its physical properties such as density (123 g/mL) and refractive index (147) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its role as a precursor for generating benzyne suggests that it may have significant effects in chemical reactions involving this intermediate .
Action Environment
It is known that the compound should be stored under inert gas and should avoid exposure to air .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate plays a crucial role in biochemical reactions, primarily as a precursor to ortho-benzyne. It interacts with fluoride ions to generate benzyne, which can then participate in a variety of chemical reactions. The compound’s interaction with fluoride ions is essential for its function, as it facilitates the cleavage of the C-Si bond, leading to the formation of benzyne .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in generating reactive intermediates like benzyne. These intermediates can influence cell function by interacting with various biomolecules, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. Specific studies detailing these effects are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of benzyne intermediates. The mechanism involves the treatment of the compound with fluoride ions, leading to the cleavage of the C-Si bond and the formation of benzyne. This intermediate can then participate in various chemical reactions, including cycloadditions and rearrangements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be sensitive to air and moisture, which can affect its stability. Long-term studies on its effects on cellular function are limited, but its reactivity suggests that it may have significant impacts over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. High doses may lead to toxic or adverse effects, while lower doses may be more manageable. Specific studies on dosage effects are limited, but the compound’s reactivity suggests that careful dosage control is necessary to avoid potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s interaction with fluoride ions and its ability to generate reactive intermediates suggest that it may be distributed to areas where these reactions can occur. Detailed studies on its transport and distribution are limited .
Preparation Methods
The synthesis of 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate typically involves the treatment of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with fluoride sources. The initial conditions of cesium fluoride (CsF) in acetonitrile (MeCN) have been expanded to include a variety of fluoride sources and solvent combinations, allowing for control over the rate of benzyne generation . Industrial production methods have also been developed to reduce reaction time and eliminate the use of organolithium reagents .
Chemical Reactions Analysis
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can generate benzyne under mild conditions of simple fluoride treatment at room temperature.
Cyclization Reactions: The compound can undergo tandem thia-Fries rearrangement and cyclization, leading to the formation of phenoxathiin-dioxide.
Hydrolysis: It is sensitive to hydrolysis, converting to trimethylsilanol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include fluoride sources like cesium fluoride and solvents such as acetonitrile . Major products formed from these reactions include ortho-benzyne and phenoxathiin-dioxide .
Scientific Research Applications
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to ortho-benzyne, facilitating various transformations in organic synthesis.
Biology and Medicine: Its derivatives are explored for potential biological activities and medicinal applications.
Industry: The compound is utilized in the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate is unique due to its ability to generate ortho-benzyne under mild conditions. Similar compounds include:
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Used for silylation of alcohols and activation of ketones and aldehydes.
Phenyl Trifluoromethanesulfonate: Utilized as an arylating agent in various organic reactions.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
(2-methyl-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O3SSi/c1-8-6-5-7-9(19(2,3)4)10(8)17-18(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWWZFXNICWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479467 | |
| Record name | 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556812-44-3 | |
| Record name | 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















